4-(Propionylamino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt
Description
Systematic Nomenclature and Chemical Identification
The compound’s systematic IUPAC name, 4-(propionylamino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt , reflects its intricate architecture. Breaking down the nomenclature:
- 4-(Propionylamino) : Indicates a propionamide group attached to the fourth position of the anthranilic acid backbone.
- 5-((4-((2-(Sulphooxy)ethyl)sulphonyl)phenyl)azo) : Denotes an azo group (-N=N-) at the fifth position, linked to a phenyl ring bearing a sulfonated ethyl group with a sulfate ester.
- Anthranilic acid : The parent structure, a benzene ring with adjacent amino and carboxylic acid groups.
Synonyms for this compound include 2-Amino-4-[(1-oxopropyl)amino]-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]benzenesulfonic acid/sodium salt and Reactive Orange 107. Its CAS registry number, 94158-86-8 , and PubChem CID, 12081102 , provide standardized identifiers for chemical databases.
Table 1: Key Identifiers and Synonyms
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 94158-86-8 | |
| Molecular Formula | C₁₈H₁₅N₃NaO₉S₃ | |
| IUPAC Name | As above | |
| Common Synonyms | Reactive Orange 107 |
Historical Development in Azo Dye Chemistry
Azo dyes, characterized by their -N=N- chromophores, emerged in 1863 with Martius and Lightfoot’s discovery of diazonium coupling reactions. The synthesis of Bismarck Brown marked the first commercial azo dye, paving the way for derivatives like para red and primuline red. The integration of sulfonate groups in the late 19th century improved water solubility, enabling applications in textile dyeing. This compound represents an advanced iteration of sulfonated azo dyes, combining sulfonate esters (-OSO₃⁻) with sulfonyl (-SO₂-) groups to enhance stability and binding affinity.
Structural Classification Within Sulfonated Azo Compounds
The compound belongs to the sulfonated azo dye subclass, distinguished by:
- Azo linkage : The -N=N- group connecting aromatic rings, responsible for chromatic properties.
- Sulfonate groups : The -SO₃⁻ moiety (as a sodium salt) and sulfonyl (-SO₂-) bridge, which improve solubility and thermal stability.
- Sulfate ester : The -OSO₃⁻ group on the ethyl chain, a rare feature that augments ionic character.
Table 2: Comparison with Related Sulfonated Azo Dyes
| Compound | Functional Groups | Solubility | Primary Use |
|---|---|---|---|
| This compound | Azo, sulfonate, sulfate ester | High (aqueous) | Textiles, coatings |
| Methyl Orange | Azo, sulfonate | Moderate | pH indicator |
| Acid Red 88 | Azo, sulfonate | High | Leather dyeing |
| Reactive Black 5 | Azo, sulfonate, vinyl sulfone | High | Cellulose fibers |
Position in Modern Chemical Taxonomy
In contemporary chemical databases, this compound is cataloged under:
- Class : Organic compounds > Benzenoids > Benzene and substituted derivatives > Anthranilic acids.
- Subclass : Sulfur-containing dyes > Sulfonated azo dyes.
Its taxonomy highlights its role as a polyfunctional aromatic compound , with applications extending into materials science due to its dual sulfonate and sulfate groups. Industrial uses leverage its chromophoric strength and solubility, particularly in dyeing synthetic fibers where covalent bonding with substrates is essential.
Properties
CAS No. |
94158-86-8 |
|---|---|
Molecular Formula |
C18H18N4Na2O9S2 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
disodium;2-amino-4-(propanoylamino)-5-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C18H20N4O9S2.2Na/c1-2-17(23)20-15-10-14(19)13(18(24)25)9-16(15)22-21-11-3-5-12(6-4-11)32(26,27)8-7-31-33(28,29)30;;/h3-6,9-10H,2,7-8,19H2,1H3,(H,20,23)(H,24,25)(H,28,29,30);;/q;2*+1/p-2 |
InChI Key |
GQNCYJCRVCULDD-UHFFFAOYSA-L |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C(=C1)N)C(=O)[O-])N=NC2=CC=C(C=C2)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
The introduction of the sulphooxyethylsulphonyl group onto the phenyl ring is typically achieved via sulfonation of an appropriate aromatic precursor, followed by functionalization with a sulphooxyethyl moiety.
Sulfonation of ortho-nitrotoluenes : The process begins with sulfonation of ortho-nitrotoluenes using chlorosulfonic acid or oleum (10-75%) at temperatures ranging from 40°C to 150°C, preferably 100-150°C for chlorosulfonic acid, to yield nitrotoluenesulfonic acids. The molar ratio of sulfonating agent to nitrotoluene is generally 1 to 1.3.
Oxidation and reduction steps : After sulfonation, the methyl group is oxidized, and the nitro group is reduced catalytically (e.g., using palladium on carbon or Raney nickel) in aqueous medium at 20-60°C under hydrogen pressure (1-6 bar). The pH during reduction is maintained between 4 and 11. The resulting sulfonated anthranilic acid derivatives are isolated either as free acids or alkali metal salts.
Functionalization to sulphooxyethylsulphonyl : The sulfonic acid group is further reacted with ethylene oxide or related reagents to introduce the sulphooxyethyl group, forming the sulphooxyethylsulphonyl substituent on the phenyl ring. This step requires controlled conditions to avoid overreaction and maintain the integrity of the sulfonate ester.
Azo Coupling to Form the Azo Linkage
The azo linkage (-N=N-) connecting the substituted phenyl ring to the anthranilic acid core is formed via diazotization and azo coupling reactions:
Diazotization : An aromatic amine precursor is diazotized using sodium nitrite in acidic conditions (e.g., HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling reaction : The diazonium salt is then coupled with the sulfonated anthranilic acid derivative under controlled pH (usually mildly alkaline) to form the azo bond. The reaction is typically carried out in aqueous or mixed aqueous-organic solvents to ensure solubility and control of reaction kinetics.
The azo coupling step is critical for the formation of the chromophoric azo group, which imparts the characteristic color and functional properties to the compound.
Acylation to Introduce the Propionylamino Group
The 4-(propionylamino) substituent on the anthranilic acid moiety is introduced by acylation of the amino group:
Acylation reaction : The amino group of anthranilic acid or its intermediate is reacted with propionyl chloride or propionic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the propionylamino derivative.
Reaction conditions are typically mild (0-25°C) to prevent side reactions and degradation of sensitive azo and sulfonate groups.
The acylation step is usually performed after azo coupling to avoid interference with diazotization.
Formation of the Sodium Salt
The final compound is isolated as the sodium salt to enhance solubility and stability:
Neutralization : The acidic groups (carboxylic acid and sulfonic acid) are neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.
The pH is carefully controlled to ensure complete salt formation without hydrolysis of sensitive groups.
The sodium salt form improves water solubility, which is important for applications such as dyes or pharmaceuticals.
Summary Table of Preparation Steps
| Step No. | Process Stage | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Sulfonation of ortho-nitrotoluene | Chlorosulfonic acid or oleum, 40-150°C | Molar ratio 1-1.3; followed by oxidation/reduction |
| 2 | Oxidation and reduction | Vanadium(V) catalyst, nitric acid, Pd/C or Raney Ni, H2, 20-60°C, 1-6 bar | Converts methyl to acid, nitro to amino group |
| 3 | Sulphooxyethyl functionalization | Ethylene oxide or equivalent reagents | Introduces sulphooxyethylsulphonyl group |
| 4 | Diazotization and azo coupling | NaNO2, HCl (0-5°C), coupling under mild alkaline pH | Forms azo linkage between phenyl and anthranilic acid |
| 5 | Acylation | Propionyl chloride or anhydride, base, 0-25°C | Introduces propionylamino group on anthranilic acid |
| 6 | Sodium salt formation | NaOH or Na2CO3, controlled pH | Enhances solubility and stability |
Research Findings and Optimization Notes
The sulfonation step is sensitive to temperature and reagent concentration; higher temperatures favor faster reaction but may increase by-products.
Catalytic hydrogenation for nitro group reduction is optimized at moderate temperatures and pressures to maximize yield and minimize catalyst poisoning.
Azo coupling efficiency depends on pH and temperature; maintaining low temperature during diazotization prevents decomposition of diazonium salts.
Acylation must be carefully controlled to avoid hydrolysis of the azo and sulfonate groups; use of mild bases and low temperatures is recommended.
The sodium salt form is preferred for industrial applications due to improved handling and solubility.
Chemical Reactions Analysis
Types of Reactions
4-(Propionylamino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonyl and azo groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids and other oxidized derivatives.
Reduction: Formation of amines and reduced azo compounds.
Substitution: Formation of substituted sulphonyl and azo derivatives.
Scientific Research Applications
4-(Propionylamino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Propionylamino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The sulphonyl and azo groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related azo-sulfonate derivatives, emphasizing key differences in molecular architecture, solubility, and applications.
Key Findings from Comparative Studies
Solubility and Ionic Effects: The sodium/potassium sulfonate salts (target compound and ’s derivative) exhibit superior water solubility compared to non-ionic analogs like the salicylic acid derivative in . This is critical for dye formulations requiring even dispersion in aqueous media . The brominated naphthalene derivative () shows reduced solubility due to its bulkier hydrophobic groups, which may limit its use in high-pH environments .
Toxicity and Environmental Impact :
- Bromo substituents () are associated with higher ecotoxicological risks, as brominated aromatics often resist biodegradation and bioaccumulate . In contrast, the target compound’s sulphooxy ethyl group is more readily metabolized, aligning with stricter regulatory standards .
Functional Group Reactivity: The pyridinylamino sulfonyl group in ’s compound enhances metal-binding capacity, making it suitable for analytical chemistry applications. However, the anthranilic acid core of the target compound provides better thermal stability in dyeing processes . Diazolated sulfate esters () exhibit rapid reactivity in coupling reactions, advantageous for industrial synthesis but less stable in long-term storage compared to the target compound’s azo linkage .
Biological Activity
4-(Propionylamino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid, sodium salt, is a complex organic compound with potential biological activities. This article explores its biological properties, including antimicrobial, antioxidative, and cytotoxic effects, supported by relevant studies and data.
Chemical Structure
The compound's structure can be depicted as follows:
- Chemical Formula : C17H18N4O6S2
- Molecular Weight : 422.47 g/mol
- CAS Number : 94158-86-8
Antimicrobial Activity
Research indicates that derivatives of anthranilic acid, including sulfonamides, exhibit significant antimicrobial properties. A study focusing on various anthranilic acid sulfonamides reported that compounds selectively inhibited the growth of Candida albicans at concentrations as low as 4 µg/mL. The inhibition rates ranged from 25% to 50%, suggesting that similar compounds may have comparable effects .
| Compound | Microorganism | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|---|
| 4-(Propionylamino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid | Candida albicans | 4 | 25 - 50 |
Antioxidative Activity
The antioxidative potential of anthranilic acid derivatives has been explored through various assays. In particular, studies have demonstrated that certain sulfonamide derivatives exhibit superoxide dismutase (SOD) activity. For instance, compounds were tested for their ability to scavenge superoxide radicals, with some showing weak activity (e.g., 15.7% NBT inhibition at 300 µg/mL) . However, the specific activity of the sodium salt variant requires further investigation.
| Compound | SOD Activity (%) | Concentration (µg/mL) |
|---|---|---|
| Compound X (example) | 15.7 | 300 |
Cytotoxic Effects
Cytotoxicity studies on anthranilic acid sulfonamides have revealed that these compounds can selectively induce cell death in cancer cell lines. For example, certain derivatives exhibited significant cytotoxicity against MOLT-3 cells. The structure-activity relationship suggests that electron-withdrawing groups enhance cytotoxicity, which may also apply to the compound .
| Compound | Cell Line | Cytotoxicity (%) | Concentration (µg/mL) |
|---|---|---|---|
| 4-(Propionylamino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)anthranilic acid | MOLT-3 | High | Variable |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the efficacy of anthranilic acid derivatives against fungal infections. The results indicated a promising avenue for developing antifungal agents from such compounds .
- Antioxidant Properties : Research on related sulfonamides demonstrated their potential as antioxidants, particularly in scavenging free radicals. This suggests that the compound may also possess similar properties, warranting further exploration .
- Cytotoxic Mechanisms : Investigations into the mechanisms of action for cytotoxicity reveal that these compounds may inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
